![molecular formula C21H16N4O5 B5986088 4-ethoxy-3-nitro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5986088.png)
4-ethoxy-3-nitro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide
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Overview
Description
4-ethoxy-3-nitro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is synthesized through a complex process and has been found to have a unique mechanism of action, which makes it an ideal candidate for studying various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-nitro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes, which may be responsible for its biological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-ethoxy-3-nitro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide are still being studied. However, it has been found to have potential use in cancer research, as it has been shown to inhibit the growth of cancer cells. Additionally, it has been found to have potential use in studying the role of various enzymes in the body, as it has been shown to inhibit the activity of certain enzymes.
Advantages and Limitations for Lab Experiments
One advantage of using 4-ethoxy-3-nitro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in lab experiments is its unique structure, which makes it an ideal candidate for studying various biological systems. However, one limitation is its complex synthesis process, which may make it difficult to obtain in large quantities.
Future Directions
There are many potential future directions for research on 4-ethoxy-3-nitro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide. One potential direction is to study its potential use in cancer research further. Additionally, more research could be done to understand its mechanism of action and its potential use in studying the role of various enzymes in the body. Finally, more research could be done to develop more efficient synthesis methods for this compound, which would make it more accessible for use in lab experiments.
Synthesis Methods
The synthesis of 4-ethoxy-3-nitro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a multi-step process that involves various chemical reactions. The first step involves the reaction of 2-amino-4-nitrophenol with 2-bromo-4-ethoxybenzoic acid to form 4-ethoxy-2-(4-nitrophenyl)benzoic acid. This compound is then reacted with oxalyl chloride to form the corresponding acid chloride, which is then reacted with 4-(1,3-oxazol-2-yl)pyridine to form the final product.
Scientific Research Applications
The unique structure of 4-ethoxy-3-nitro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide makes it an ideal candidate for studying various biological systems. It has been found to have potential use in cancer research, as it has been shown to inhibit the growth of cancer cells. Additionally, it has been found to have potential use in studying the role of various enzymes in the body, as it has been shown to inhibit the activity of certain enzymes.
properties
IUPAC Name |
4-ethoxy-3-nitro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O5/c1-2-29-17-10-7-14(12-16(17)25(27)28)20(26)23-15-8-5-13(6-9-15)21-24-19-18(30-21)4-3-11-22-19/h3-12H,2H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRXONFSCZGLFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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